Cas no 2228148-00-1 (5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid)

5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid
- 2228148-00-1
- EN300-1996277
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- インチ: 1S/C9H5ClN2O3/c10-7-3-1-2-6(12-7)8-5(9(13)14)4-11-15-8/h1-4H,(H,13,14)
- InChIKey: IBPQBKWPLGWJES-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2=C(C(=O)O)C=NO2)=N1
計算された属性
- 精确分子量: 223.9988697g/mol
- 同位素质量: 223.9988697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- XLogP3: 1.5
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996277-1.0g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1996277-0.05g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1996277-5g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1996277-0.5g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1996277-10.0g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1996277-2.5g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1996277-1g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1996277-10g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1996277-5.0g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1996277-0.1g |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2228148-00-1 | 0.1g |
$1031.0 | 2023-09-16 |
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報
Introduction to 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2228148-00-1)
5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid, identified by the chemical identifier CAS No. 2228148-00-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework comprising an oxazole ring fused with a chlorinated pyridine moiety, making it a promising candidate for further exploration in drug discovery and development. The presence of both oxygen and nitrogen atoms in its core structure enhances its potential bioactivity, positioning it as a valuable scaffold for designing novel therapeutic agents.
The molecular structure of 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid consists of a five-membered oxazole ring connected to a six-membered chlorinated pyridine ring. The chloro substituent at the 6-position of the pyridine ring introduces electrophilic characteristics, which can be exploited for various chemical transformations. Additionally, the carboxylic acid group at the 4-position of the oxazole ring provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in oxazole-containing compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of a chloropyridine moiety into the oxazole scaffold has been shown to enhance binding affinity to biological targets, making this class of compounds particularly attractive for drug design. Specifically, studies have demonstrated that 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid exhibits inhibitory effects on certain enzymes and receptors implicated in various diseases.
One of the most compelling aspects of 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid is its potential as a building block for the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes such as kinases and proteases. For instance, derivatives of this compound have been investigated for their ability to modulate signaling pathways involved in cancer progression. The chloropyridine moiety serves as a key interaction point with biological targets, while the carboxylic acid group allows for further derivatization to optimize pharmacokinetic profiles.
The synthesis of 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. The availability of high-quality starting materials and well-established synthetic protocols has facilitated its use in both academic and industrial settings.
Recent studies have highlighted the therapeutic potential of 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid in addressing unmet medical needs. For example, preclinical investigations have shown that certain derivatives exhibit significant antitumor activity by inhibiting key enzymes involved in cell proliferation and survival. The compound's ability to selectively target cancer cells while minimizing toxicity to healthy tissues makes it an attractive candidate for further development into an anticancer drug. Additionally, its anti-inflammatory properties have been explored in models of chronic diseases where inflammation plays a critical role.
The pharmacological evaluation of 5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid has revealed several promising characteristics. Its solubility profile allows for formulation into various dosage forms suitable for different administration routes. Furthermore, preliminary toxicology studies indicate that it exhibits moderate oral bioavailability and acceptable safety margins at therapeutic doses. These findings support its potential as a lead compound for further preclinical development.
In conclusion,5-(6-chloropyridin-2-yli)-1,2 oxazole -4 -carb oxylic ac id (CAS No . 2228148 -00 -1) represents a fascinating compound with significant pharmaceutical promise . Its unique structural features , combined with its demonstrated biological activities , make it an excellent candidate for further research and development . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in addressing complex diseases through innovative drug design strategies .
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